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Dysprosium oxide

NdFeB permanent magnets coercivity enhancement grain boundary diffusion

Dysprosium oxide (Dy₂O₃, CAS 37247-99-7) is a heavy rare-earth sesquioxide possessing a cubic crystal structure (space group Ia-3, No. at ambient temperature.

Molecular Formula Dy2O3
Molecular Weight 373.00 g/mol
CAS No. 37247-99-7
Cat. No. B7823078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium oxide
CAS37247-99-7
Molecular FormulaDy2O3
Molecular Weight373.00 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Dy+3].[Dy+3]
InChIInChI=1S/2Dy.3O/q2*+3;3*-2
InChIKeyGEZAXHSNIQTPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Oxide (Dy₂O₃, CAS 37247-99-7) for High-Performance Magnetic, Nuclear, and Optoelectronic Procurement


Dysprosium oxide (Dy₂O₃, CAS 37247-99-7) is a heavy rare-earth sesquioxide possessing a cubic crystal structure (space group Ia-3, No. 206) at ambient temperature [1]. With a melting point of 2340 ± 10 °C and a density of 7.81 g/cm³ [2], Dy₂O₃ combines a wide optical band gap (~4.09 eV in thin films [3]), a high dielectric constant (14–18 for films [4]), and a thermal neutron absorption cross-section of 950 barns [5]. Its most commercially significant attribute is its capacity, when incorporated at 1–3 wt% into NdFeB sintered magnets, to increase intrinsic coercivity (jHc) by 11–15% compared with additive-free magnets [6], a property that places direct procurement pressure on users evaluating purity, particle size, and isotopic composition.

Why Dysprosium Oxide Cannot Be Freely Substituted by Other Rare-Earth Oxides in Critical Applications


Dysprosium oxide is frequently considered alongside other heavy rare-earth sesquioxides—Gd₂O₃, Tb₂O₃, Ho₂O₃—but their functional performance diverges sharply in application-critical parameters. Gadolinium oxide offers a thermal neutron cross-section ~50× higher than Dy₂O₃ [1], making it preferred where maximum neutron capture is needed, but its lower magnetocrystalline anisotropy renders it unsuitable for coercivity enhancement in NdFeB magnets. Terbium oxide delivers a higher melting point (2410 °C vs. 2340 °C [2]) and a larger magnetic anisotropy, yet terbium's scarcity and cost substantially disadvantage it for price-sensitive magnet doping, where Dy₂O₃ provides comparable coercivity gain at 2–3 wt% loading [3]. In semiconductor gate stacks, Dy₂O₃'s larger conduction band offset with SiO₂ (2.3 eV vs. 1.6 eV for HfO₂ [4]) directly translates to a leakage current density of 10⁻⁸ A/cm², lower than that of comparable HfO₂-based MOHOS capacitors. These quantitative divergences mean that oxide-level substitution cannot be treated as functionally neutral.

Quantitative Differentiation of Dysprosium Oxide (Dy₂O₃) Against Closest Analogs: A Procurement-Relevant Evidence Guide


Intrinsic Coercivity Enhancement in NdFeB Sintered Magnets: Dy₂O₃ vs. Additive-Free Baseline

Dysprosium oxide, when blended at 2 wt% into nanocrystalline NdFeB precursors and processed via spark plasma sintering (SPS), increases intrinsic coercivity (jHc) by approximately 15% relative to the additive-free magnet [1]. A separate study on SPS-processed NdFeB magnets doped with 1.0 wt% Dy₂O₃ plus 0.1 wt% Cu₆₀Zn₄₀ achieved the highest jHc of 1630 kA/m, representing a 15.6% improvement over the additive-free baseline [2]. The coercivity gain arises from Dy diffusion into the Nd₂Fe₁₄B grain boundary phase, forming a (Nd,Dy)₂Fe₁₄B shell that suppresses reverse domain nucleation. In contrast, the additive-free magnet lacks this grain-boundary strengthening and demagnetizes at lower reverse fields.

NdFeB permanent magnets coercivity enhancement grain boundary diffusion

Gate Dielectric Leakage Current Density: Dy₂O₃ vs. HfO₂ in MOHOS Memory Capacitors

In metal-oxide-high-κ dielectric-oxide-semiconductor (MOHOS) non-volatile memory structures, Al/SiO₂/Dy₂O₃/SiO₂/Si capacitors exhibit a leakage current density of 10⁻⁸ A/cm², which is lower than that of identically fabricated Al/SiO₂/HfO₂/SiO₂/Si capacitors [1]. The superior leakage performance is attributed to the larger conduction band offset at the Dy₂O₃/SiO₂ interface (2.3 eV) compared with the HfO₂/SiO₂ interface (1.6 eV) [1]. This reduced tunneling current translates to longer charge retention: a minimum detection window of 0.5 V is maintained for up to 2 × 10⁸ seconds with as-deposited Dy₂O₃ [1].

high-κ gate dielectric MOHOS memory leakage current density

Thermal Neutron Absorption Cross-Section: Dysprosium Oxide vs. Gadolinium Oxide for Nuclear Control Applications

Dysprosium oxide possesses a thermal neutron absorption cross-section of 950 barns [1], rendering it an effective burnable neutron absorber for nuclear reactor control rods and inert matrix fuels. In comparison, natural gadolinium oxide (Gd₂O₃) exhibits a total thermal neutron capture cross-section of approximately 48,800 barns, primarily from the ¹⁵⁵Gd and ¹⁵⁷Gd isotopes [2]. While Gd₂O₃ is far more absorbent per atom, Dy₂O₃ offers a more moderate and tunable neutron absorption profile, advantageous when excessive initial reactivity suppression must be avoided. Both oxides serve as cubic-phase stabilizers in zirconia-based inert matrix fuels, as demonstrated in the Gd₂O₃-ZrO₂ and Dy₂O₃-TiO₂ systems [3].

neutron absorber burnable poison nuclear reactor control

Verdet Constant for Faraday Rotation: Dy₂O₃ Transparent Ceramics vs. TGG Single Crystals

Transparent Dy₂O₃ ceramics fabricated by vacuum sintering of precipitated powders exhibit a Verdet constant of −325.3 ± 1.9 rad/(T·m) at 633 nm, which is approximately 2.4 times larger than that of commercial terbium gallium garnet (Tb₃Ga₅O₁₂, TGG) single crystals [1]. This larger Verdet constant enables shorter magneto-optical element lengths in Faraday isolators, reducing insertion loss and device footprint. A separate study on fine-grained Dy₂O₃ ceramics confirmed a Verdet constant of −322.1 ± 3.5 rad/(T·m) at 633 nm, consistent with the ~2.4× enhancement factor over TGG .

Faraday rotator Verdet constant magneto-optical ceramics

Optical Band Gap of Electron-Beam-Deposited Dy₂O₃ Thin Films vs. Gd₂O₃ Nanoparticles for Photonic Applications

Electron-beam-deposited Dy₂O₃ thin films on n-GaAs(111) substrates exhibit an optical band gap of 4.09 ± 0.03 eV with strong UV–visible transitions and a third-order nonlinear susceptibility χ⁽³⁾ of (9.74 ± 0.21) × 10⁻¹⁴ esu [1]. By comparison, calcined Gd₂O₃ nanoparticles exhibit band gap values in the range of 4.89–5.59 eV depending on synthesis conditions [2], with a narrower band gap of ~5.4 eV reported for Gd₂O₃ nanophosphors calcined at 900 °C [3]. The slightly narrower band gap of Dy₂O₃ (4.09 eV vs. ~5.4 eV for Gd₂O₃) positions it closer to the visible spectrum for optoelectronic applications where band-edge engineering is critical.

optical band gap thin film photonics rare-earth oxide semiconductor

Dielectric Constant for CMOS Gate Dielectric Replacement: Dy₂O₃ Films vs. SiO₂ Baseline

Dy₂O₃ thin films deposited by electron-beam evaporation exhibit a dielectric constant (κ) in the range of 14–18, substantially higher than the κ = 3.9 of conventional SiO₂ gate dielectrics [1]. This 3.6–4.6× enhancement in dielectric constant enables a proportionally thicker physical film for the same equivalent oxide thickness (EOT), thereby reducing direct tunneling leakage while maintaining gate capacitance. Additionally, incorporating a 1 nm Dy₂O₃ cap layer on HfO₂ gate stacks lowers the threshold voltage by approximately 250 mV [2], demonstrating Dy₂O₃'s utility as both a standalone high-κ dielectric and a work-function tuning interlayer.

high-κ dielectric CMOS gate stack equivalent oxide thickness

Optimal Application Scenarios for Dysprosium Oxide (Dy₂O₃) Based on Quantitative Differentiation Evidence


High-Coercivity NdFeB Permanent Magnets for Electric Vehicle Traction Motors

In electric vehicle (EV) traction motors, NdFeB sintered magnets must retain coercivity at operating temperatures exceeding 150 °C. Dy₂O₃ additions of 1–3 wt% increase room-temperature intrinsic coercivity (jHc) by 11–15.6% over additive-free NdFeB magnets , as evidenced by SPS-processed magnets achieving jHc = 1630 kA/m with 1.0 wt% Dy₂O₃ co-doping . The improved coercivity directly counteracts thermal demagnetization, enabling reliable motor performance without resorting to the more expensive and scarcer terbium. Procurement specifications should prioritize Dy₂O₃ particle size distribution (to optimize grain boundary diffusion uniformity) and total rare-earth oxide purity ≥ 99.9%.

Burnable Neutron Absorber in Inert Matrix Fuels for Next-Generation Nuclear Reactors

Dysprosium oxide's thermal neutron absorption cross-section of 950 barns places it in an intermediate absorption regime between highly absorbing Gd₂O₃ (~48,800 barns ) and weakly absorbing structural oxides. This moderation is ideal for burnable poison applications where excessive initial reactivity suppression would shorten the fuel cycle. Dy₂O₃ also functions as a cubic-phase stabilizer in zirconia-based inert matrix fuels, as demonstrated in the Dy₂O₃-TiO₂ system . Procurement for nuclear-grade applications must verify isotopic composition (natural Dy vs. enriched ¹⁶⁴Dy) and sintered ceramic density approaching theoretical values, as achieved via pressureless sintering optimization .

Charge-Trapping Layer in Non-Volatile MOHOS Memory Devices

In MOHOS non-volatile memory capacitors, Al/SiO₂/Dy₂O₃/SiO₂/Si structures achieve a leakage current density of 10⁻⁸ A/cm², lower than comparable HfO₂-based devices, attributed to the larger Dy₂O₃/SiO₂ conduction band offset of 2.3 eV (vs. 1.6 eV for HfO₂/SiO₂) . A minimum detection window of 0.5 V is retained for up to 2 × 10⁸ seconds, making Dy₂O₃ suitable for embedded non-volatile memory in microcontrollers and secure elements. Procurement should specify film-grade Dy₂O₃ with controlled stoichiometry and low metallic impurity levels to minimize charge trap density variations across wafer-scale deposition.

Faraday Rotator Elements in Compact High-Power Laser Isolators

Transparent Dy₂O₃ ceramics exhibit a Verdet constant of −325.3 ± 1.9 rad/(T·m) at 633 nm, approximately 2.4 times larger than that of TGG single crystals . This 2.4× enhancement allows the magneto-optical element length to be reduced proportionally, decreasing insertion loss and enabling more compact Faraday isolator designs for high-power fiber and solid-state laser systems. The consistency of the Verdet constant across independent studies (−322.1 to −325.3 rad/(T·m) ) supports batch-to-batch reproducibility. Procurement should specify Dy₂O₃ ceramic with optical-grade transparency, sub-micrometer grain size, and full densification to minimize scattering losses.

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